2-(2-Bromo-3-fluorophenyl)oxazole
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Overview
Description
2-(2-Bromo-3-fluorophenyl)oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanides (TosMICs) in a [3+2] cycloaddition reaction with aldehydes under basic conditions . Another method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of cesium carbonate (Cs₂CO₃) to yield the desired oxazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing their activity and function . This binding can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-phenyl)oxazole
- 5-(3-Bromo-2-fluorophenyl)oxazole
- 2-(2,6-Dichlorophenyl)oxazole
Uniqueness
2-(2-Bromo-3-fluorophenyl)oxazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C9H5BrFNO |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H5BrFNO/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-5H |
InChI Key |
RPYLSKLZIHEIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C2=NC=CO2 |
Origin of Product |
United States |
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